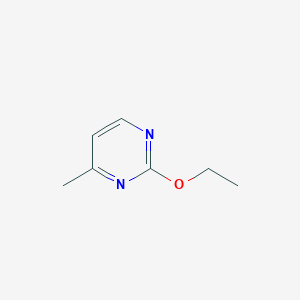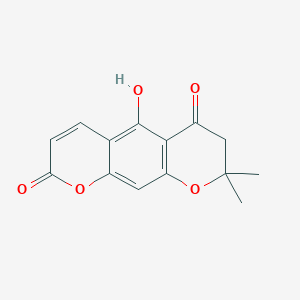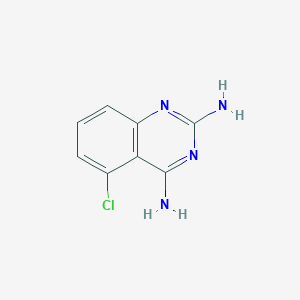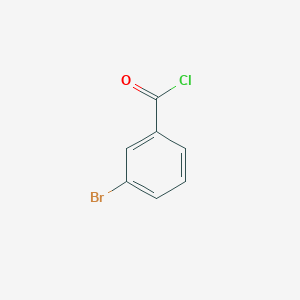
Trimercury biscitrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Trimercury biscitrate can be synthesized through the reaction of mercuric oxide (HgO) with citric acid (C₆H₈O₇) in an aqueous medium. The reaction typically involves dissolving citric acid in water and gradually adding mercuric oxide while maintaining the solution at a controlled temperature. The reaction proceeds as follows: [ 3HgO + C₆H₈O₇ \rightarrow C₆H₈O₇·3Hg + 3H₂O ]
Industrial Production Methods: In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process requires precise control of temperature, pH, and concentration to ensure the purity and yield of the final product. The reaction mixture is often stirred continuously, and the resulting precipitate is filtered, washed, and dried to obtain the pure compound.
化学反应分析
Types of Reactions: Trimercury biscitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state mercury compounds.
Reduction: It can be reduced to elemental mercury under specific conditions.
Substitution: The citrate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrazine (N₂H₄) are commonly employed.
Substitution: Ligand exchange reactions can be carried out using various ligands such as chloride ions (Cl⁻) or thiocyanate ions (SCN⁻).
Major Products:
Oxidation: Higher oxidation state mercury compounds.
Reduction: Elemental mercury (Hg).
Substitution: New coordination complexes with different ligands.
科学研究应用
Trimercury biscitrate has several scientific research applications, including:
Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of citrate ions.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and treatment, particularly in the context of mercury-based therapies.
Industry: this compound is used in the manufacturing of certain industrial products, including catalysts and sensors.
作用机制
The mechanism of action of trimercury biscitrate involves its ability to interact with biological molecules, particularly proteins and enzymes. The mercury ions in the compound can form strong bonds with thiol groups (-SH) in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making it a potent inhibitor of certain biological processes.
相似化合物的比较
Mercuric chloride (HgCl₂): A widely used mercury compound with similar coordination properties.
Mercuric acetate (Hg(C₂H₃O₂)₂): Another mercury compound with applications in analytical chemistry.
Mercuric nitrate (Hg(NO₃)₂): Known for its use in various industrial processes.
Uniqueness: Trimercury biscitrate is unique due to its specific coordination with citrate ions, which imparts distinct chemical properties and reactivity. Unlike other mercury compounds, it has a specific affinity for citrate, making it valuable in applications where citrate detection or interaction is required.
属性
CAS 编号 |
18211-85-3 |
|---|---|
分子式 |
C12H10Hg3O14 |
分子量 |
979.97 g/mol |
IUPAC 名称 |
2-hydroxypropane-1,2,3-tricarboxylate;mercury(2+) |
InChI |
InChI=1S/2C6H8O7.3Hg/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |
InChI 键 |
HDCBDFYSGPMGMJ-UHFFFAOYSA-H |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Hg+2] |
规范 SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Hg+2].[Hg+2].[Hg+2] |
Key on ui other cas no. |
18211-85-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















